![molecular formula C26H25NO4 B2996260 2-[(9H-芴-9-基甲氧羰基氨基)甲基]-3-(4-甲苯基)丙酸 CAS No. 499196-99-5](/img/structure/B2996260.png)

2-[(9H-芴-9-基甲氧羰基氨基)甲基]-3-(4-甲苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

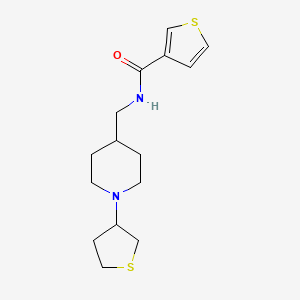

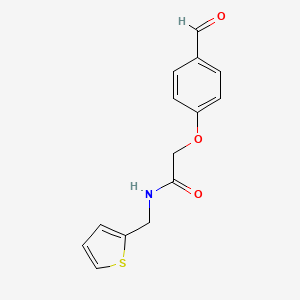

The compound “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in peptide synthesis. This group is attached to a methylphenylpropanoic acid moiety via an amide bond .Chemical Reactions Analysis

As an amide, this compound would be expected to undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The Fmoc group can be removed under mildly acidic conditions, which is a key step in peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would be expected to have relatively low solubility in water and high solubility in organic solvents .科学研究应用

合成中羟基的保护

Fmoc基团用于与各种酸和碱不稳定的保护基团结合使用来保护羟基,使其可以选择性地去除而不影响分子中其他敏感基团。此特性在寡核苷酸和肽的合成中特别有益,其中需要对官能团的保护和脱保护进行精确控制 (Gioeli & Chattopadhyaya,1982)。

固相肽合成(SPPS)

Fmoc化学是固相肽合成(SPPS)的基础,为肽组装提供了一种稳健且正交的方法。此方法能够合成具有生物活性的肽和蛋白质,包括用于研究目的的同位素标记变体 (Fields & Noble,2009)。Fmoc基团在各种条件下的稳定性及其易于去除使其在肽的逐步构建中必不可少。

分子工程和有机敏化剂

在材料科学领域,Fmoc衍生物已被探索作为太阳能电池应用中有机敏化剂的组分。通过分子工程微调这些分子的电子性质的能力,光伏技术取得了重大进步,展示了Fmoc化学在传统肽合成之外的多功能性 (Kim 等,2006)。

结构和超分子化学

Fmoc氨基酸的结构和超分子方面已成为研究课题,阐明了支配这些化合物在固态和溶液中的组装和性质的非共价相互作用。此类研究对于设计新的生物材料和了解Fmoc保护的氨基酸在不同背景下的物理化学性质至关重要 (Bojarska 等,2020)。

作用机制

属性

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(25(28)29)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAJTZAECZEGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2996177.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2996187.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2996189.png)

![2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2996190.png)

![(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2996199.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide](/img/structure/B2996200.png)